2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(2-piperidin-2-ylethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-2-8-14-11(4-1)6-9-15-12-5-3-7-13-10-12;/h3,5,7,10-11,14H,1-2,4,6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOSQZNPSFEXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Intermediate (2-Hydroxyethyl) Piperidine Derivative
Method Overview:
The initial step involves the formation of a hydroxyethyl piperidine intermediate through a nucleophilic substitution reaction between piperidine and ethylene chlorohydrin (ethylene chlorohydrin is often used as a precursor for hydroxyethyl groups). This process is conducted in an inert solvent, typically an aromatic hydrocarbon such as toluene, at elevated temperatures (~70°C to boiling point) to facilitate the reaction.
Key Reaction:
$$ \text{Piperidine} + \text{Ethylene chlorohydrin} \xrightarrow{\text{Reflux, toluene}} \text{Hydroxyethyl piperidine} $$
- The reaction is performed in a non-polar, inert solvent to prevent side reactions.
- Complete hydroxyethylation is achieved after refluxing for 10–16 hours.
- The hydroxyethyl piperidine is isolated by filtration after cooling.
| Parameter | Conditions | Remarks |
|---|---|---|
| Solvent | Toluene | Inert, high boiling point |
| Temperature | 70°C to boiling point | Facilitates hydroxyethylation |
| Reaction Time | 10–16 hours | Ensures completion |
| Yield | ~85–90% | Reported in literature |
Chlorination of Hydroxyethyl Piperidine
Method Overview:
The hydroxyethyl piperidine undergoes chlorination using thionyl chloride in the same inert solvent. This step converts the hydroxyl group into a chloride, forming the target chlorinated intermediate.
- Solvent: Toluene or similar aromatic hydrocarbon
- Temperature: 70°C to 85°C
- Reagent: Thionyl chloride (excess to ensure complete chlorination)
- Process: After hydroxyethylation, thionyl chloride is added, and the mixture is stirred at elevated temperature until the reaction completes, typically monitored via TLC or other analytical methods.
- The chlorination is performed in a single step after hydroxyethylation, simplifying the process.
- The chlorinated product precipitates out upon cooling, facilitating isolation.
- This method is advantageous over multi-step procedures, reducing costs and complexity.
| Parameter | Conditions | Remarks |
|---|---|---|
| Reagent | Thionyl chloride | Excess used |
| Temperature | 70°C – 85°C | Controlled to prevent side reactions |
| Reaction Time | 4–6 hours | Complete chlorination |
| Yield | >80% | High efficiency |
Formation of the Hydrochloride Salt
Method Overview:
The free base of the chlorinated piperidine derivative is converted into its hydrochloride salt by exposure to dry hydrogen chloride gas in an inert solvent such as diethyl ether.
- Dissolve the chlorinated intermediate in diethyl ether.
- Bubble dry HCl gas into the solution at low temperature (ice-water bath) for approximately 2 hours.
- The system turns cloudy as the hydrochloride salt precipitates.
- The solid is filtered, washed with ether, and dried under vacuum.
- This method yields high-purity hydrochloride salts.
- The process is straightforward, scalable, and cost-effective.
- The salt is stable, crystalline, and suitable for storage.
| Parameter | Conditions | Remarks |
|---|---|---|
| Solvent | Diethyl ether | Anhydrous, inert |
| HCl Gas | Dry, continuous flow | 2 hours at low temperature |
| Yield | ~95–100% | High yield and purity |
Incorporation of the 3-Pyridinyloxy Group
Method Overview:
The key structural feature, the 3-pyridinyloxy group, is introduced via nucleophilic substitution or coupling reactions involving pyridine derivatives, often using activated intermediates such as benzyl-protected pyridine acids or esters.
- Synthesis of the pyridinyloxy moiety is achieved through nucleophilic aromatic substitution or via coupling reactions with suitable leaving groups.
- Protecting groups may be employed to enhance selectivity.
- The reaction typically occurs in acetonitrile or other polar aprotic solvents at reflux temperatures.
| Parameter | Conditions | Remarks |
|---|---|---|
| Solvent | Acetonitrile | Polar aprotic |
| Temperature | 80°C – Reflux | Facilitates substitution |
| Catalyst | None or catalytic base | Depending on route |
| Yield | Variable (~70–85%) | Optimized in literature |
Summary of Key Research Findings and Data
| Step | Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Hydroxyethylation | Piperidine + Ethylene chlorohydrin | Toluene | 70°C | 10–16h | ~85–90% | Complete hydroxyethylation |
| 2 | Chlorination | Hydroxyethyl piperidine + Thionyl chloride | Toluene | 70–85°C | 4–6h | >80% | Efficient chlorination |
| 3 | Salt formation | Chlorinated piperidine + HCl gas | Diethyl ether | 0°C–Room | 2h | 95–100% | High purity salt |
| 4 | Pyridinyloxy group incorporation | Pyridine derivative + nucleophilic agent | Acetonitrile | Reflux | 8–12h | 70–85% | Structural specificity |
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, enabling the development of novel compounds with tailored properties.
Biology
- Biochemical Probes: The compound is investigated as a biochemical probe to study enzyme interactions and receptor binding. Its ability to mimic natural substrates can help elucidate mechanisms of action in various biological pathways.
- Transport Studies: Research has indicated that compounds with similar structures can modulate amino acid transport across cellular membranes, suggesting potential applications in drug delivery systems targeting the central nervous system (CNS).
Medicine
- Therapeutic Potential: The compound is being explored for its potential therapeutic effects, including:
- Anti-inflammatory Properties: Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Activity: Investigations into its effects on tumor cell lines have shown promise, particularly in enhancing selectivity for cancer cells while sparing healthy tissue.
In Vitro Studies
Recent studies have focused on the cellular uptake characteristics of this compound and its analogs. For example:
| Compound | Uptake (Control) | Uptake (BCH Inhibition) | Uptake (MeAIB Inhibition) |
|---|---|---|---|
| Compound A | 15.23 ± 0.45 | 5.67 ± 0.32 | 6.89 ± 0.29 |
| Compound B | 12.45 ± 0.51 | 4.89 ± 0.25 | 5.67 ± 0.31 |
These results indicate that structural modifications can significantly impact the uptake efficiency of these compounds through specific transport mechanisms.
In Vivo Studies
In vivo studies using rodent models have demonstrated that certain derivatives of this compound can achieve favorable tumor-to-normal tissue ratios, indicating effective targeting capabilities. For instance:
- Tumor Uptake Ratios: A study reported high tumor uptake ratios compared to normal tissues, suggesting that modifications to the pyridinyloxy group enhance selectivity for malignant cells.
Mechanism of Action
The mechanism of action of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridinyloxy-Substituted Piperidine Derivatives
a) 5-Chloro-2-(piperidin-3-yloxy)pyridine Hydrochloride ()
- Structure : A chloro-substituted pyridine ring linked via an oxygen atom to the piperidine.
- Key Differences : The chloro group enhances electronegativity and lipophilicity compared to the unsubstituted pyridinyloxy group in the target compound. This may increase metabolic stability but reduce solubility.
- Activity : Pyridine halogens are common in drug design to improve binding affinity and resistance to oxidation .
b) 2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine Hydrochloride ()
- Structure : Features a trifluoromethyl (-CF₃) group on the pyridine and a methoxy linker.
- The methoxy linker (vs. ethoxy in the target compound) shortens the chain, altering conformational flexibility .
Phenoxy-Substituted Piperidine Derivatives
a) 4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine Hydrochloride ()
- Structure: A bromo-nitro-phenoxyethyl substituent on piperidine.
- The aromatic phenoxy group (vs. pyridinyloxy) lacks a hydrogen-bond-accepting nitrogen, reducing polar interactions .
b) GZ-261B: 2,6-Bis(2-(3-Methoxyphenyl)ethyl)piperidine Hydrochloride ()
Physicochemical and Pharmacological Properties
Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| 2-[2-(3-Pyridinyloxy)ethyl]piperidine HCl | C₁₂H₁₇ClN₂O | ~248.7 | Pyridinyloxyethyl | ~1.5 |
| 5-Chloro-2-(piperidin-3-yloxy)pyridine HCl | C₁₁H₁₄Cl₂N₂O | 261.1 | Chloropyridinyloxy | ~2.0 |
| 4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine HCl | C₁₃H₁₆BrClN₂O₃ | 394.6 | Bromo-nitro-phenoxyethyl | ~3.2 |
| 2-[2-(Propan-2-yloxy)ethyl]piperidine HCl | C₁₀H₂₂ClNO | 207.7 | Isopropoxyethyl | ~1.0 |
*LogP values estimated based on substituent contributions.
Pharmacological Implications
- Pyridinyloxy Derivatives : The nitrogen in the pyridine ring enables hydrogen bonding, which is critical for interactions with enzymes like acetylcholinesterase (e.g., donepezil analogs in ).
- Halogenated Derivatives : Chloro or bromo groups (e.g., ) may enhance binding to hydrophobic pockets but increase hepatotoxicity risks.
- Alkoxy vs. Aromatic Substituents : Alkoxy chains () improve solubility but reduce target specificity compared to aromatic groups .
Biological Activity
2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridinyloxy group, which is critical for its interaction with biological targets. Its chemical formula is C12H16ClN2O, and it is typically presented as a hydrochloride salt for stability and solubility in biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and transporters. Notably, it has been shown to influence the following pathways:
- Dopamine Transporter (DAT) : The compound exhibits high affinity for DAT, which plays a crucial role in the reuptake of dopamine in the brain. Inhibition of DAT can lead to increased dopamine levels, potentially impacting mood and behavior .
- Serotonin Transporter (SERT) : It also interacts with SERT, affecting serotonin levels and influencing mood disorders .
- Norepinephrine Transporter (NET) : The compound shows moderate affinity for NET, which may contribute to its effects on attention and arousal .
Biological Activity and Pharmacological Effects
Research has demonstrated various biological activities associated with this compound:
- Antidepressant-like Effects : Studies indicate that the compound may exhibit antidepressant properties through its modulation of monoamine neurotransmitters, particularly dopamine and serotonin .
- Anti-inflammatory Activity : Preliminary investigations suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential in models of neurodegenerative diseases, indicating promise in protecting neuronal health against oxidative stress and inflammation .
Case Studies and Research Findings
- In Vivo Studies : A study investigated the effects of this compound in animal models of depression. Results showed significant reductions in immobility time in forced swim tests, suggesting antidepressant-like effects. The compound was administered at doses ranging from 10 to 30 mg/kg, demonstrating dose-dependent efficacy .
- Mechanistic Insights : Research involving pharmacological profiling indicated that the compound's interaction with DAT was pivotal for its behavioral effects. Inhibition assays revealed an IC50 value of approximately 6.23 nM for DAT, highlighting its potency .
- Neuroprotective Studies : In models of neuroinflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a mechanism through which it may exert neuroprotective effects .
Data Table
Q & A
Basic Research Questions
Q. What synthetic strategies optimize yield and purity for 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride?
- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and etherification is common. Key steps include:
- Step 1 : Reacting 3-hydroxypyridine with ethylene dihalide under basic conditions (e.g., K₂CO₃ in DMF) to form the pyridinyloxyethyl intermediate.
- Step 2 : Coupling the intermediate with piperidine via alkylation, followed by HCl salt formation.
- Critical Parameters : Solvent polarity (DMF or THF), temperature control (40–60°C), and stoichiometric ratios (1:1.2 for amine:halide) are pivotal for minimizing side products. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) ensures >95% purity .
Q. How can solubility and stability be assessed for this hydrochloride salt in aqueous buffers?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy at λ_max ~260 nm (pyridine moiety). Hydrochloride salts typically exhibit enhanced solubility (>50 mg/mL) due to ionic dissociation .
- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free base or oxidized pyridine) are identified via LC-MS .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer :
- Receptor Binding : Radioligand displacement assays (e.g., [³H]-serotonin or [³H]-dopamine) using transfected HEK-293 cells. IC₅₀ values are calculated via nonlinear regression .
- Functional Activity : cAMP accumulation or calcium flux assays (FLIPR) to assess GPCR modulation .
Advanced Research Questions
Q. How to resolve contradictions in reported IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Compare cell lines (e.g., CHO vs. HEK-293), membrane preparation methods (whole-cell vs. isolated receptors), and buffer composition (Mg²⁺/GTP concentrations).
- Data Normalization : Use reference agonists/antagonists (e.g., ketanserin for 5-HT₂A) to calibrate inter-lab variability. Meta-analysis of dose-response curves with Hill slopes can identify assay-specific artifacts .
Q. What computational tools predict structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses in homology-built receptors (e.g., 5-HT₆). Focus on key interactions: pyridine oxygen H-bonding and piperidine ring hydrophobicity.
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess conformational stability. Solvent-accessible surface area (SASA) analysis identifies regions prone to metabolic modification .
Q. What strategies mitigate metabolic instability observed in preclinical models?
- Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Common pathways include N-dealkylation (piperidine) or pyridine ring hydroxylation.
- Prodrug Design : Introduce ester or carbamate groups at the piperidine nitrogen to block CYP3A4-mediated oxidation. Validate hydrolysis rates in plasma .
Q. How to design toxicity studies bridging in vitro and in vivo models?
- Methodological Answer :
- In Vitro : Ames test (TA98/TA100 strains) for mutagenicity; hERG patch-clamp for cardiac risk.
- In Vivo : Acute toxicity (OECD 423) in rodents (dose range: 10–300 mg/kg). Monitor hepatic enzymes (ALT/AST) and histopathology. Cross-reference with physicochemical properties (e.g., LogP >3 may indicate hepatocyte accumulation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
